BMS-751324
Overview
Description
Preparation Methods
The synthesis of BMS-751324 involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: Initial steps involve the synthesis of intermediate compounds through reactions such as acylation, amidation, and cyclization.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds under controlled conditions to form this compound.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
BMS-751324 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BMS-751324 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biochemical pathways.
Mechanism of Action
The mechanism of action of BMS-751324 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent modulation of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
BMS-751324 can be compared with other similar compounds, such as BMS-582949. While both compounds share structural similarities, this compound has unique features that distinguish it from others. For example, it has a distinct phosphonoooxy group that contributes to its specific chemical and biological properties .
Similar compounds include:
- BMS-582949
- EVT-263134
This compound’s uniqueness lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
[[4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonyl]-propylcarbamoyl]oxymethyl 2-(4-phosphonooxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N6O10P/c1-4-13-37(32(42)47-18-46-27(39)14-21-6-11-24(12-7-21)48-49(43,44)45)31(41)25-16-38-28(20(25)3)29(33-17-34-38)36-26-15-22(8-5-19(26)2)30(40)35-23-9-10-23/h5-8,11-12,15-17,23H,4,9-10,13-14,18H2,1-3H3,(H,35,40)(H,33,34,36)(H2,43,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYQDTPEOFCYIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C)C(=O)OCOC(=O)CC5=CC=C(C=C5)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N6O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948842-66-8 | |
Record name | BMS-751324 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948842668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-751324 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976Z3162LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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